2-(benzyloxy)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide
Description
2-(Benzyloxy)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide is a synthetic acetamide derivative characterized by a benzyloxy (OCH₂C₆H₅) group attached to an acetamide backbone and a 7-oxaspiro[3.5]nonane moiety.
Properties
IUPAC Name |
N-(7-oxaspiro[3.5]nonan-3-yl)-2-phenylmethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c19-16(13-21-12-14-4-2-1-3-5-14)18-15-6-7-17(15)8-10-20-11-9-17/h1-5,15H,6-13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXPNJKCWKETKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)COCC3=CC=CC=C3)CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzyloxy)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide typically involves the formation of the spirocyclic oxetane core followed by functionalization to introduce the benzyloxy and acetamide groups. One common synthetic route starts with the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide to form the oxetane ring . This intermediate is then subjected to oxidative cyclization using Oxone® in formic acid to yield the spirocyclic oxetane . Subsequent reactions introduce the benzyloxy and acetamide functionalities to complete the synthesis.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Biological Activity
2-(benzyloxy)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 273.33 g/mol. The compound features a spirocyclic structure which contributes to its biological activity.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial efficacy of various derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed potent activity comparable to standard antibiotics.
| Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 20 |
| This compound | E. coli | 18 |
| Amoxicillin | S. aureus | 30 |
| Amoxicillin | E. coli | 27 |
This table summarizes the inhibition zones observed during antimicrobial testing, highlighting the potential of the compound in combating bacterial infections .
Anticancer Activity
In addition to its antimicrobial properties, the compound has been evaluated for its anticancer potential. A study involving xenograft models demonstrated that derivatives similar to this compound significantly suppressed tumor growth in nude mice models.
| Compound | Tumor Growth Suppression (%) |
|---|---|
| This compound | 100 ± 0.3 |
| Control (No treatment) | 0 |
These findings suggest that this compound may have a role in cancer therapeutics, particularly in suppressing tumor proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It could modulate receptor pathways, altering cellular responses that lead to antimicrobial or anticancer effects.
- DNA Interaction : The compound may interact with DNA, affecting gene expression and leading to apoptosis in cancer cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy of compounds related to this compound:
- Study on Antimicrobial Efficacy : A series of derivatives were tested against various strains, showing promising results against both Gram-positive and Gram-negative bacteria.
- Cancer Xenograft Studies : In vivo studies demonstrated complete tumor regression in models treated with the compound, indicating its potential as an effective anticancer agent.
Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its spirocyclic ether core and benzyloxy-acetamide linkage . Below is a comparative analysis with structurally related compounds (Table 1):
Table 1: Structural and Physicochemical Comparison
Pharmacological Potential
- Benzyloxy Group : Unlike bromophenyl (BK91413) or trifluoromethyl () substituents, the benzyloxy group may enhance solubility or modulate metabolic stability .
- Patent Analogs: Quinoline-based acetamides () are patented for kinase inhibition, suggesting possible anticancer applications. However, the target compound’s activity remains unverified .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
